

Upadacitinib vs. Other JAK Inhibitors: Efficacy & Safety at a Glance

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Compound Focus: Upadacitinib

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Condition	JAK Inhibitors Compared	Key Efficacy Findings	Key Safety Findings
Atopic Dermatitis [1] [2] [3]	Upadacitinib, Abrocitinib	At 52 weeks, Abrocitinib showed numerically higher EASI 75/90/100 and IGA 0/1 response rates. Both highly effective [1] [2].	Upadacitinib : Acne, hypercholesterolemia, herpes zoster [2] [3]. Abrocitinib : Nausea, decreased platelet count [2].
Ulcerative Colitis [4]	Upadacitinib, Tofacitinib	Upadacitinib superior: higher corticosteroid-free clinical remission (OR 2.83) and clinical response (OR 1.90) [4].	Similar overall adverse events. Upadacitinib had a significantly higher risk of acne (OR 7.55) [4].
Psoriatic Arthritis [5]	Upadacitinib, Tofacitinib, Filgotinib	Filgotinib 200 mg was most effective and safest. Upadacitinib 30 mg had higher efficacy than tofacitinib but also the highest risk of adverse events [5].	Upadacitinib 30 mg carried the highest risk of adverse events. Upadacitinib 15 mg had a comparable safety profile to other regimens [5].
Alopecia Areata [6]	Baricitinib, Ritlecitinib,	Baricitinib : 35-40% achieved ≥80% scalp hair coverage	All carry a class-wide FDA Black-Box Warning for serious

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	Deuruxolitinib, Tofacitinib, Ruxolitinib	(SALT ≤ 20) at 36 weeks. Ritlecitinib : 23% at 24 weeks. Deuruxolitinib : 31% at 24 weeks [6].	infections, cardiovascular events, cancer, and thrombosis [6].

Comparative Safety Profiles and Infection Risks

A broader look at safety monitoring data in atopic dermatitis reveals distinct risk profiles between drug classes and within the JAK inhibitor class.

- **JAK Inhibitors vs. Cytokine Inhibitors:** Data from the ADVANCES safety monitoring system presented at the 2025 AAD Annual Meeting showed that patients with atopic dermatitis treated with JAK inhibitors (**upadacitinib** or **abrocitinib**) had an elevated relative risk for **serious infections and Candida infections** over a 180-day period compared to those treated with cytokine inhibitors (**dupilumab** or **tralokinumab**) [7].
- **Overall Safety Across Conditions:** A systematic review and meta-analysis confirmed that while **upadacitinib** is generally well-tolerated, its use is associated with a **higher risk of infections, particularly herpes zoster (shingles)**, compared to control groups. No statistically significant increase was found in major adverse cardiovascular events (MACE), malignancies, or death, though careful monitoring remains essential [8].

Key Experimental Methodologies

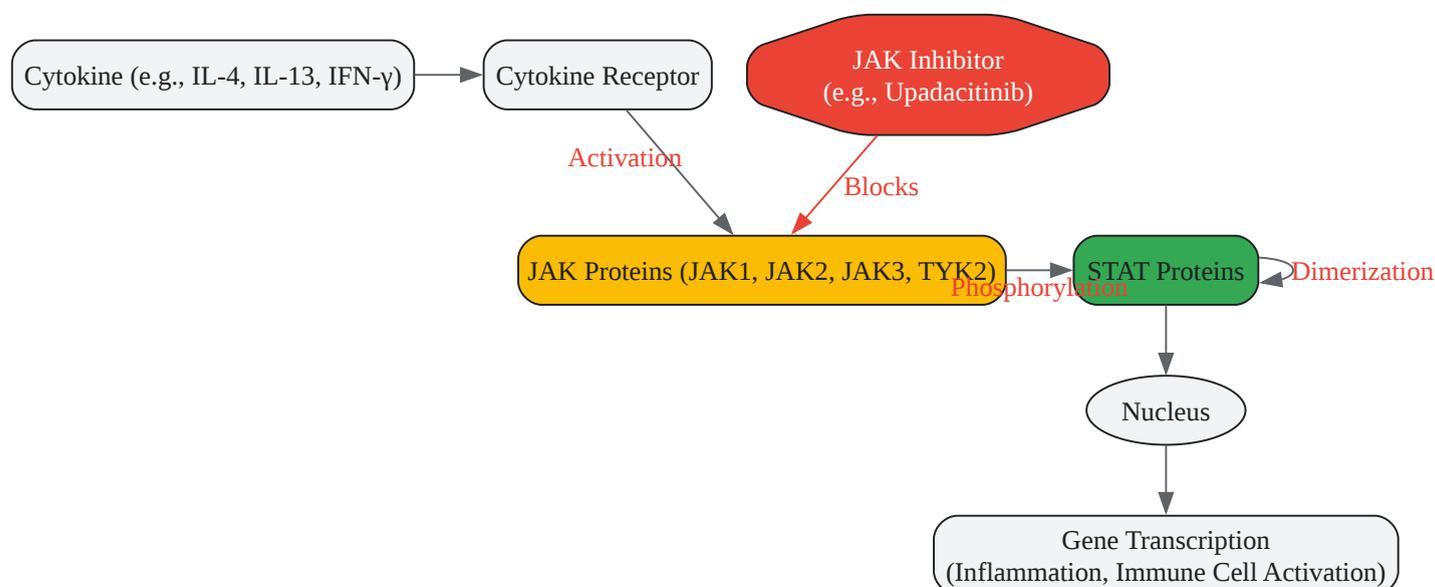
The comparative data are derived from robust clinical study designs. Here are the methodologies from key studies cited:

- **Real-World Retrospective Study (Atopic Dermatitis)** [1] [2]: This 52-week study analyzed electronic records of 129 adults with moderate-to-severe AD. Effectiveness was assessed via clinician-reported scores (EASI, IGA) and patient-reported outcomes (PP-NRS) at weeks 8, 16, 32, and 52. Safety was evaluated through collected adverse events.
- **Systematic Review & Meta-Analysis (Ulcerative Colitis)** [4]: This analysis followed standard meta-analysis methods using a random-effects model. It synthesized data from 12 retrospective studies comparing **upadacitinib** and tofacitinib, with outcomes including corticosteroid-free clinical remission and adverse events.

- **Network Meta-Analysis (Psoriatic Arthritis) [5]:** This analysis was conducted in strict accordance with PRISMA-NMA and Cochrane guidelines. It combined data from 5 studies to allow for indirect comparisons of the efficacy (ACR20 response) and safety of different JAK inhibitors.

JAK-STAT Pathway and Inhibitor Mechanism

The following diagram illustrates the JAK-STAT signaling pathway, which is central to the mechanism of action of these drugs. Understanding this pathway is crucial for contextualizing their efficacy and safety profiles.



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